

An In-depth Technical Guide to the Chemical and Pharmacological Profile of Capuride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Capuride ((2-ethyl-3-methylvaleryl)urea), a sedative and hypnotic agent, presents a chemical structure with potential for further investigation in the field of central nervous system (CNS) drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known pharmacological activities of Capuride. While specific data on its mechanism of action and interaction with signaling pathways remain limited in publicly available literature, this document consolidates the existing knowledge to serve as a foundational resource for researchers. The guide also outlines general experimental protocols relevant to the synthesis and analysis of similar compounds, aiming to facilitate future research into this molecule.

Chemical Structure and Identification

Capuride is a derivative of urea, characterized by an N-acyl substitution. Its core chemical identity is defined by the following identifiers:

IUPAC Name: N-carbamoyl-2-ethyl-3-methylpentanamide[1]

Chemical Formula: C₉H₁₈N₂O₂[1]

CAS Number: 5579-13-5[1]



- Molecular Weight: 186.25 g/mol [1]
- SMILES: CCC(C)C(CC)C(=O)NC(=O)N[1]

The structure of **Capuride** features a chiral center, and its activity may be stereospecific. However, detailed studies on the differential activity of its enantiomers are not extensively reported.

Table 1: Chemical Identifiers for Capuride

Identifier	Value	Reference	
IUPAC Name	N-carbamoyl-2-ethyl-3- methylpentanamide		
Chemical Formula	C ₉ H ₁₈ N ₂ O ₂		
CAS Number	5579-13-5		
Molecular Weight	186.25 g/mol		

Physicochemical Properties

The physicochemical properties of a compound are critical for its formulation, delivery, and pharmacokinetic profile. The available data for **Capuride** is summarized below.

Table 2: Physicochemical Properties of Capuride

Property	Value	Reference	
Physical State	Solid powder		
Melting Point	172 °C		
Solubility	Data not available		

| pKa | Data not available | |



Note: Experimental data on the solubility of **Capuride** in various solvents and its pKa value are not readily available in the reviewed literature. These are critical parameters that would require experimental determination.

Pharmacological Profile

Capuride is classified as a sedative and hypnotic agent, indicating its depressant effects on the central nervous system. Limited non-clinical studies have also suggested its potential as an anticonvulsant.

In Vivo Pharmacological Data

The following table summarizes the available in vivo pharmacological data for **Capuride**, primarily from studies in rodent models.

Table 3: In Vivo Pharmacological Data for Capuride

Test	Species	Route of Administrat ion	Parameter	Value	Reference
Maximal Electroshoc k Seizure (MES)	Rat	Oral (p.o.)	ED50	54 mg/kg	
Subcutaneou s Metrazol (scMet) Seizure	Rat	Oral (p.o.)	ED50	77 mg/kg	
6 Hz Psychomotor Seizure	Mouse	Intraperitonea I (i.p.)	ED50	49-71 mg/kg	

| Neurotoxicity | Rat | Oral (p.o.) | ED50 | 232 mg/kg | |



ED₅₀ (Median Effective Dose): The dose that produces a therapeutic effect in 50% of the population.

Mechanism of Action

The precise molecular mechanism of action for **Capuride** has not been definitively elucidated in the available literature. However, as a sedative-hypnotic, it is hypothesized to act on the central nervous system. Many drugs in this class exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain. Specifically, they often act as positive allosteric modulators of the GABA-A receptor, enhancing the influx of chloride ions and leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

Further research, including in vitro binding assays and electrophysiological studies, is necessary to confirm if **Capuride** directly interacts with the GABA-A receptor and to determine its binding affinity (Ki) and functional potency (IC_{50}) for specific receptor subtypes.

Experimental Protocols

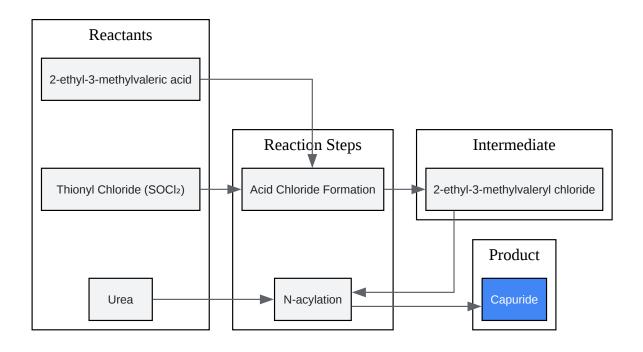
Detailed experimental protocols for the synthesis and analysis of **Capuride** are not extensively published. However, general methodologies for the synthesis of N-acylureas and analytical techniques for similar small molecules can be adapted.

General Synthesis of N-acylureas

A common method for the synthesis of N-acylureas involves the reaction of an acyl isocyanate with an amine or the reaction of an acid chloride with urea. A plausible synthetic route for **Capuride** could involve the reaction of 2-ethyl-3-methylvaleryl chloride with urea.

Hypothetical Synthetic Workflow:





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Caption: Hypothetical synthesis of Capuride.

Protocol:

- Acid Chloride Formation: 2-ethyl-3-methylvaleric acid would be reacted with an excess of thionyl chloride, typically in an inert solvent and under reflux, to form 2-ethyl-3-methylvaleryl chloride. The excess thionyl chloride and solvent would then be removed under reduced pressure.
- N-acylation: The resulting 2-ethyl-3-methylvaleryl chloride would be reacted with urea in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct, to yield Capuride.
- Purification: The crude product would then be purified using standard techniques such as recrystallization or column chromatography.

Analytical Methods



The characterization and quantification of **Capuride** would typically involve a combination of the following analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compound.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the structure.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and for quantitative analysis in various matrices.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

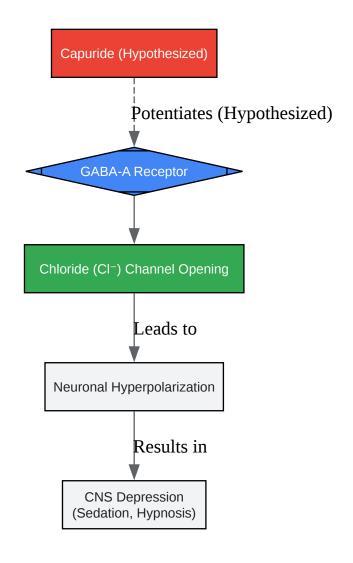
Signaling Pathways

There is no specific information in the reviewed literature detailing the signaling pathways modulated by **Capuride**. Given its classification as a CNS depressant, it is plausible that it impacts neuronal signaling pathways associated with sedation and anticonvulsant activity.

Hypothesized Signaling Pathway Involvement:

As a CNS depressant, **Capuride** is likely to enhance inhibitory neurotransmission. The primary inhibitory neurotransmitter in the brain is GABA, which exerts its effects through GABA-A and GABA-B receptors. The rapid onset of action typical for sedatives suggests a likely interaction with ionotropic GABA-A receptors.





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References

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